(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 3-position and a 3-fluorobenzyl substituent at the 1-position of the pyrrolidine ring. Its stereospecific (S)-configuration and fluorine substitution contribute to its unique physicochemical and biological properties. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and central nervous system (CNS)-targeting agents due to its ability to modulate lipophilicity and blood-brain barrier penetration .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZGSEIULCPYBX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the pyrrolidine intermediate.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the pyrrolidine ring may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzyl/Pyridinyl Group
Table 1: Key Structural and Functional Differences
Key Findings :
Stereochemical and Backbone Modifications
Table 2: Stereochemical and Backbone Comparisons
Key Findings :
- Stereochemistry : The (S)-configuration in the target compound is critical for enantioselective interactions in biological systems, whereas the (R)-isomer (tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate ) shows divergent binding affinities .
- Backbone Rigidity : Diazabicyclo[3.2.1]octane derivatives offer conformational rigidity, which is advantageous for receptor targeting but synthetically challenging compared to pyrrolidine-based analogs .
Commercial Availability :
- The target compound is priced at €1,079.00/1g (CymitQuimica), whereas analogs like tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) cost $400/1g , highlighting the cost premium for stereochemical complexity .
Biological Activity
(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring and a fluorobenzyl group, positions it as a potential candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl N-[(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate, with a molecular formula of C16H23FN2O2 and a molecular weight of 295.36 g/mol. Its structural features include:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Fluorobenzyl Group : Enhances lipophilicity and potential receptor binding.
- Carbamate Moiety : Imparts stability and can influence biological interactions.
The biological activity of (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group is believed to enhance binding affinity to certain targets, while the pyrrolidine ring contributes to the compound’s overall stability and reactivity.
Potential Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
Biological Activity
Research indicates that (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The introduction of fluorine atoms has been linked to increased potency in inhibiting bacterial growth.
2. Anticancer Properties
Preliminary investigations suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl group can significantly alter efficacy.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Initial findings suggest it may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Studies
Several studies have explored the biological effects of (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition against Gram-positive bacteria with an MIC value of 5 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study C | Neuropharmacology | Showed modulation of serotonin receptors, suggesting potential antidepressant-like effects. |
Comparative Analysis
Comparison with structurally similar compounds reveals insights into the influence of functional groups on biological activity:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate | Para fluorine substitution | Lower antimicrobial activity compared to the meta-substituted analog |
| (S)-tert-Butyl 1-(3-chlorobenzyl)pyrrolidin-3-ylcarbamate | Chlorine instead of fluorine | Reduced potency in anticancer assays |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate, and how can reaction conditions be optimized for higher enantiomeric purity?
- Synthesis Steps :
Pyrrolidine Core Formation : Start with (S)-pyrrolidin-3-amine. Protect the amine with a tert-butyl carbamate group via carbamate coupling (e.g., using di-tert-butyl dicarbonate in THF with a base like NaHCO₃) .
Benzylation : Introduce the 3-fluorobenzyl group via alkylation (e.g., using 3-fluorobenzyl bromide and a base like K₂CO₃ in DMF) .
- Optimization :
- Use chiral catalysts (e.g., BINAP-based ligands) to preserve stereochemistry during alkylation .
- Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to ensure >99% enantiomeric excess .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Verify stereochemistry and substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine protons between 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₂₄FN₂O₂, exact mass 313.18) .
- X-ray Crystallography : Resolve ambiguities in spatial arrangement, especially for the fluorobenzyl group’s orientation .
Q. How does the 3-fluorobenzyl substituent influence the compound’s solubility and stability under varying pH conditions?
- Solubility : The fluorine atom enhances lipophilicity (logP ~2.5), favoring organic solvents (e.g., DMSO, THF). Aqueous solubility is limited (<1 mg/mL in water) .
- Stability :
- Acidic conditions (pH <3): Carbamate cleavage occurs, releasing pyrrolidin-3-amine.
- Neutral/basic conditions (pH 7–9): Stable for >48 hours at 25°C .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data in biological activity assays involving this compound?
- Case Study : If IC₅₀ values vary across enzyme inhibition assays (e.g., acetylcholinesterase vs. dopamine transporters):
Target Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
Metabolite Screening : Use LC-MS to rule out interference from degradation products (e.g., free pyrrolidine derivatives) .
Cellular Context : Test activity in physiologically relevant models (e.g., primary neurons vs. transfected cell lines) .
Q. How can computational modeling predict binding interactions between this compound and dopamine transporters?
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions between the fluorobenzyl group and hydrophobic pockets in the transporter’s substrate-binding site .
MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of hydrogen bonds between the carbamate group and Asp79/Glu493 residues .
- Validation : Compare predictions with mutagenesis data (e.g., D79A mutants showing reduced binding affinity) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity, and how are they addressed?
- Challenges :
- Racemization during benzylation at elevated temperatures.
- Impurity from tert-butyl carbamate hydrolysis.
- Solutions :
- Use continuous-flow reactors for precise temperature control (<40°C) during alkylation .
- Replace NaHCO₃ with non-nucleophilic bases (e.g., DBU) to suppress hydrolysis .
Key Research Findings
- Stereochemical Impact : The (S)-configuration at the pyrrolidine ring enhances binding to monoamine transporters by 10-fold compared to the (R)-isomer .
- Fluorine’s Role : The 3-fluorobenzyl group improves blood-brain barrier penetration (brain/plasma ratio = 1.8 in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
